molecular formula C9H15NO4S B2526566 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide CAS No. 1798483-60-9

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide

Cat. No.: B2526566
CAS No.: 1798483-60-9
M. Wt: 233.28
InChI Key: ZMHLOIQDVNXIGJ-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide is an organic compound that features a furan ring, a hydroxy group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be introduced through sulfonamide formation reactions, typically involving the reaction of an amine with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Furanones, hydroxyfurans

    Reduction: Dihydrofurans

    Substitution: Ethers, esters

Scientific Research Applications

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)methanesulfonamide
  • N-(furan-2-yl)-2-hydroxyethanesulfonamide
  • N-(furan-2-yl)-2-methylpropylsulfonamide

Uniqueness

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide is unique due to the presence of both a hydroxy group and a methanesulfonamide group attached to a furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-9(11,7-10-15(2,12)13)6-8-4-3-5-14-8/h3-5,10-11H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHLOIQDVNXIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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